molecular formula C8H10I2N2O B11794867 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one

4,5-Diiodo-2-isobutylpyridazin-3(2H)-one

Cat. No.: B11794867
M. Wt: 403.99 g/mol
InChI Key: QUCZFEAQDGGCPO-UHFFFAOYSA-N
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Description

4,5-Diiodo-2-isobutylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one typically involves the iodination of a pyridazinone precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Diiodo-2-isobutylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the iodine atoms to form less substituted derivatives.

    Substitution: Replacement of iodine atoms with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diiodo-2-methylpyridazin-3(2H)-one
  • 4,5-Diiodo-2-ethylpyridazin-3(2H)-one

Uniqueness

4,5-Diiodo-2-isobutylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C8H10I2N2O

Molecular Weight

403.99 g/mol

IUPAC Name

4,5-diiodo-2-(2-methylpropyl)pyridazin-3-one

InChI

InChI=1S/C8H10I2N2O/c1-5(2)4-12-8(13)7(10)6(9)3-11-12/h3,5H,4H2,1-2H3

InChI Key

QUCZFEAQDGGCPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(=C(C=N1)I)I

Origin of Product

United States

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